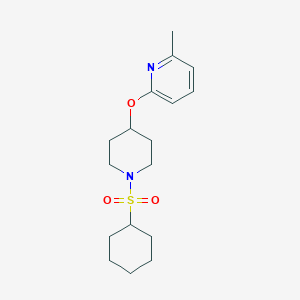

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Description

Properties

IUPAC Name |

2-(1-cyclohexylsulfonylpiperidin-4-yl)oxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14-6-5-9-17(18-14)22-15-10-12-19(13-11-15)23(20,21)16-7-3-2-4-8-16/h5-6,9,15-16H,2-4,7-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNPLBHOTSZYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the cyclohexylsulfonyl group. One common synthetic route includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Cyclohexylsulfonyl Group: This step involves the reaction of the piperidine derivative with cyclohexylsulfonyl chloride under basic conditions to form the sulfonylated piperidine.

Attachment of the Methylpyridine Moiety: The final step involves the reaction of the sulfonylated piperidine with 6-methylpyridine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of fully saturated derivatives.

Scientific Research Applications

2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The compound shares structural similarities with other piperidinyloxy-pyridine derivatives. Below is a comparative analysis based on available evidence and inferred properties:

Physicochemical and Reactivity Comparisons

Electron-Withdrawing Effects :

- The cyclohexylsulfonyl group in the target compound is strongly electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to the ethoxycarbonyl group in the ligand-coupling intermediate . This may enhance metabolic stability in biological systems.

- In contrast, the chloro and carboxylic acid groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid confer polarity and acidity, making it more water-soluble but less lipophilic.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate, analogous to the phosphorylation steps in ’s ligand synthesis (63% yield using DBU/CH₂Cl₂) .

- Substituent bulkiness (e.g., cyclohexyl vs. ethoxycarbonyl) may influence reaction yields due to steric hindrance.

Biological and Catalytic Relevance: The phosphorus ligand in demonstrates utility in coupling reactions, where the ethoxycarbonyl-piperidine moiety may facilitate ligand-metal coordination . Methyl groups on pyridine (common in both compounds) enhance lipophilicity, which is critical for membrane permeability in drug design or solvent compatibility in catalysis.

Biological Activity

The compound 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a novel chemical entity that has garnered attention for its potential biological activities. This compound combines a piperidine moiety with a cyclohexylsulfonyl group and a methylpyridine unit, suggesting diverse pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridine . Its molecular formula is , and it exhibits properties typical of both piperidine derivatives and pyridines, which are known for their biological significance.

The biological activity of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter uptake, similar to other piperidine derivatives that affect dopamine and serotonin transporters .

- Receptor Modulation : It potentially interacts with receptors related to neurological pathways, influencing conditions such as depression or anxiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Neuropharmacology

Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly in the context of addiction and mood disorders. For instance, derivatives have shown promise in inhibiting dopamine transporters (DAT), which are crucial in the treatment of cocaine addiction .

2. Anti-inflammatory Properties

The sulfonamide group in the compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that related compounds can inhibit pro-inflammatory cytokines.

3. Antitumor Activity

Initial studies suggest that this compound might exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve apoptosis induction through mitochondrial pathways.

Case Studies

Several studies have explored the effects of structurally similar compounds, providing insights into the potential efficacy of 2-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine:

Study 1: Neurotransmitter Uptake Inhibition

A study demonstrated that piperidine derivatives could significantly inhibit DAT with IC50 values ranging from 7 to 43 nM, indicating strong binding affinity and potential for therapeutic use in addiction treatments .

Study 2: Anti-inflammatory Effects

In vitro assays revealed that compounds with sulfonamide groups reduced the production of TNF-alpha and IL-6 in macrophages, suggesting an anti-inflammatory mechanism that could be relevant for chronic inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Basic: What are the standard synthetic routes for preparing 2-((1-(cyclohexylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridine, and what critical reaction parameters influence yield?

Answer:

The synthesis typically involves:

- Sulfonylation of piperidine : Reacting cyclohexanesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichlorethane) to introduce the sulfonyl group .

- O-alkylation : Coupling the sulfonylated piperidine with 6-methylpyridin-2-ol via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to facilitate ether bond formation .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical parameters : Temperature control during sulfonylation (≤40°C to avoid side reactions), solvent polarity for alkylation efficiency, and stoichiometric ratios to minimize unreacted intermediates .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the piperidine and pyridine moieties (e.g., coupling constants for axial/equatorial substituents) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- HPLC with UV detection : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to piperidine-based inhibitors .

- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate antiproliferative activity .

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, given the sulfonyl group’s role in receptor interactions .

Advanced: How can researchers optimize the introduction of the cyclohexylsulfonyl group to improve regioselectivity?

Answer:

- Protecting group strategy : Temporarily block the piperidine nitrogen with Boc before sulfonylation to direct reactivity to the oxygen .

- Catalytic additives : Use DMAP to enhance sulfonyl chloride activation and reduce dimerization .

- Low-temperature kinetics : Monitor reaction progress via TLC at 0–10°C to favor mono-sulfonylation .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

- Validate assay conditions : Replicate experiments with standardized cell lines/passage numbers and control for pH/osmolarity variations .

- Purity reassessment : Reanalyze compound batches via HPLC-MS to rule out degradation products .

- Structural analogs : Synthesize and test derivatives (e.g., replacing cyclohexyl with aryl groups) to isolate pharmacophoric motifs .

Advanced: What analytical methods are suitable for assessing this compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify breakdown products .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular docking : Map interactions with target proteins (e.g., PI3K or EGFR) using AutoDock Vina, focusing on hydrogen bonding with the sulfonyl group .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data .

Advanced: How can low yields in the O-alkylation step be addressed?

Answer:

- Solvent optimization : Switch to DMSO to enhance nucleophilicity of the piperidin-4-oxy intermediate .

- Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 30 min) to accelerate reaction kinetics .

- Catalytic iodide : Add KI (10 mol%) to promote SN2 displacement .

Advanced: How should researchers evaluate off-target effects in cellular models?

Answer:

- Proteome profiling : Use affinity pulldown-MS to identify unintended protein interactors .

- Transcriptomic analysis : Conduct RNA-seq on treated cells to detect pathway-level perturbations .

Advanced: What methods detect stereochemical impurities in chiral derivatives of this compound?

Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.